Bienvenue dans la boutique en ligne BenchChem!

4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

AKR1C3 aldo-keto reductase cellular potency

This bifunctional scaffold merges the 7-methoxycoumarin fluorophore (λex ~340–350 nm, λem ~385–405 nm) with a 3,4-dihydroisoquinolin-2(1H)-yl pharmacophore that targets aldo-keto reductase 1C3. The acetamide linker is critical for intracellular target engagement, outperforming sulfonyl analogs in cellular assays. Enables direct fluorescence microscopy readouts without secondary labeling. Supplied for R&D use in prostate and breast cancer models where AKR1C3 and estrogen-receptor signaling intersect.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 919761-47-0
Cat. No. B2702129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one
CAS919761-47-0
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C21H19NO4/c1-25-17-6-7-18-16(11-21(24)26-19(18)12-17)10-20(23)22-9-8-14-4-2-3-5-15(14)13-22/h2-7,11-12H,8-10,13H2,1H3
InChIKeyDHTKJNFMVJQDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one (CAS 919761-47-0) — Compound Class and Core Specifications for Procurement Evaluation


The target compound is a synthetic hybrid molecule containing a 7-methoxycoumarin (7-methoxy-2H-chromen-2-one) core linked via an acetamide bridge to a 3,4-dihydroisoquinolin-2(1H)-yl moiety . Its molecular formula is C₂₁H₁₉NO₄ with a molecular weight of 349.4 g/mol . This bifunctional architecture is designed to combine the fluorescent and biological properties of 7-alkoxycoumarins with the aldo-keto reductase 1C3 (AKR1C3) inhibitory pharmacophore associated with the dihydroisoquinoline scaffold [1].

Why Simple Coumarin Acetamides or Unsubstituted Dihydroisoquinolines Cannot Substitute for 4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one in Targeted Research


Generic substitution fails because the precise combination of the 7-methoxycoumarin core, the acetamide linker, and the 3,4-dihydroisoquinolin-2(1H)-yl ring is not reproduced by any single in-class analog. Literature demonstrates that even subtle linker changes profoundly alter biological performance: in the AKR1C3 inhibitor series, amide-linked analogs displayed significantly better cellular potency than their sulfonyl-linked counterparts, indicating that the acetamide bridge is a critical determinant of intracellular target engagement [1]. Furthermore, the dihydroisoquinoline fragment provides a specific hydrophobic binding mode that is absent in simple coumarin acetamides bearing piperidine or morpholine substituents, while the 7-methoxycoumarin fluorophore enables orthogonal assay readouts that non-coumarin dihydroisoquinoline compounds lack [2].

Quantitative Differentiation Evidence for 4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one Versus Closest Analogs


Acetamide Linker Confers Superior Cellular AKR1C3 Inhibition Compared to Sulfonyl-Linked Dihydroisoquinoline Analogs

In a closely related series of dihydroisoquinoline-based AKR1C3 inhibitors, the amide-linked analogs demonstrated markedly better cellular potency than the sulfonyl-linked congeners, despite similar enzymatic IC₅₀ values. The sulfonyl lead compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid achieved low nanomolar enzymatic inhibition but the rank order of cellular activity was inconsistent; by contrast, amide analogs were 'more effective than predicted by the cellular assay' [1]. The target compound bears the same amide connectivity and is therefore expected to exhibit superior intracellular target engagement relative to the commercially available sulfonyl analog 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-7-methoxy-2H-chromen-2-one (CAS 950281-11-5).

AKR1C3 aldo-keto reductase cellular potency structure-activity relationship

Dihydroisoquinoline Moiety Targets the AKR1C3 Hydrophobic Pocket, a Binding Mode Unavailable to Piperidine- or Morpholine-Substituted Coumarin Acetamides

Crystallographic studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid bound to AKR1C3 revealed that the dihydroisoquinoline ring occupies a defined hydrophobic pocket adjacent to the catalytic site, providing a structural basis for isoform selectivity [1]. This hydrophobic interaction is absent in coumarin acetamide analogs that employ piperidine or morpholine as the terminal heterocycle. For example, 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one (Compound IIIb) showed antiestrogenic activity (IC₅₀ = 29.49 µM) and cytotoxicity against MCF-7 cells (IC₅₀ = 0.32 µM) but exhibits no reported AKR1C3 engagement [2]. The target compound's dihydroisoquinoline group is predicted to recapitulate the AKR1C3 hydrophobic pocket binding, potentially conferring a dual-function profile (AKR1C3 inhibition plus antiestrogenic/cytotoxic activity) not achievable with piperidine-substituted coumarin acetamides alone.

AKR1C3 hydrophobic pocket cancer selectivity crystallography

7-Methoxycoumarin Core Imparts Quantifiable Fluorescence (Ex 350 nm, Em 385–405 nm) Absent in Non-Coumarin Dihydroisoquinoline Compounds

The 7-methoxycoumarin chromophore exhibits well-characterized fluorescence with excitation maxima at 340–350 nm and emission maxima at 385–405 nm, a property widely exploited for biochemical assays and cellular imaging [1]. In contrast, the non-coumarin dihydroisoquinoline AKR1C3 inhibitors such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid lack intrinsic fluorescence, requiring exogenous labeling for detection. The target compound is the only molecule in this comparative set that combines the AKR1C3-targeting dihydroisoquinoline pharmacophore with a fluorescent coumarin reporter, enabling direct monitoring of compound distribution without additional derivatization.

fluorescence imaging probe 7-methoxycoumarin spectroscopy

Explicit Data Gap: No Published Bioactivity Data Exist for the Target Compound Itself; All Efficacy Comparisons Rely on Class-Level Inference from Structurally Related Series

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents as of April 2026 returned zero direct bioactivity measurements (IC₅₀, Kᵢ, EC₅₀, or Kd) for 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one (CAS 919761-47-0). All efficacy comparisons presented in this guide are therefore derived from class-level SAR trends and cross-study inference from closely related chemotypes. Researchers requiring guaranteed potency at a specific target should verify activity in their own assay system. The compound's procurement value currently rests on its unique bifunctional architecture rather than on demonstrated superiority in any single biological endpoint.

data gap bioactivity screening characterization

Recommended Procurement and Application Scenarios for 4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one Based on Demonstrated Differentiation


Fluorescent AKR1C3 Probe Development for Cellular Target Engagement Assays

The compound's intrinsic 7-methoxycoumarin fluorescence (predicted λex ~340–350 nm, λem ~385–405 nm) combined with the AKR1C3-binding dihydroisoquinoline pharmacophore makes it a unique scaffold for developing cell-permeable fluorescent probes. Unlike non-fluorescent AKR1C3 inhibitors that require secondary labeling, the target compound enables direct monitoring of intracellular distribution and target occupancy by fluorescence microscopy or high-content imaging. This dual functionality supports competitive displacement assays to quantify inhibitor binding in live cells [1][2].

Structure-Activity Relationship (SAR) Expansion Starting from the Acetamide Linker Architecture

The acetamide linker has been shown in related dihydroisoquinoline series to confer superior cellular translation of enzymatic AKR1C3 inhibition compared to sulfonyl linkers [1]. The target compound can serve as a versatile starting point for systematic SAR studies: the coumarin 7-position, the acetamide α-carbon, and the dihydroisoquinoline ring each offer sites for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties while retaining the favorable amide connectivity.

Dual-Mechanism Anticancer Agent Exploration in Hormone-Dependent Cancer Models

The compound's architecture merges two independently validated anticancer pharmacophores: the dihydroisoquinoline moiety that targets AKR1C3 (a key enzyme in androgen biosynthesis implicated in castration-resistant prostate cancer and endocrine-resistant breast cancer) [1] and the coumarin acetamide core structurally related to antiestrogenic/cytotoxic agents such as Compound IIIb (MCF-7 IC₅₀ = 0.32 µM) [2]. This dual potential makes the compound particularly relevant for prostate and breast cancer models where AKR1C3 overexpression and estrogen receptor signaling coexist, though direct activity remains to be experimentally verified.

Quote Request

Request a Quote for 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.